methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride
Description
Methyl 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride (CAS: 2408970-23-8) is a fluorinated pyrazole derivative with the molecular formula C₆H₇ClF₃N₃O₂ and a molecular weight of 245.59 g/mol . Its structure features a pyrazole ring substituted with:
- A 2,2,2-trifluoroethyl group at position 1, contributing to metabolic stability and lipophilicity.
- A methyl ester at position 3, offering hydrolytic stability compared to free carboxylic acids.
The trifluoroethyl group is a critical design element, leveraging fluorine’s inductive effects to reduce basicity of adjacent amines and improve bioavailability . This compound is used in pharmaceutical research, particularly in kinase inhibition studies, due to its structural resemblance to bioactive pyrazole scaffolds.
Properties
IUPAC Name |
methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c1-15-6(14)5-4(11)2-13(12-5)3-7(8,9)10;/h2H,3,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJABDWYRKTYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketone Derivatives
A foundational approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters to construct the pyrazole core. For instance, the reaction of methyl 3-oxo-3-(2,2,2-trifluoroethylamino)propanoate with hydrazine hydrate under acidic conditions yields the pyrazole ring. This method aligns with protocols described in the synthesis of analogous trifluoroethyl-substituted pyrazoles. Key parameters include:
- Solvent selection : Acetonitrile or ethanol, which enhance reaction rates and yields.
- Temperature : Reflux conditions (70–80°C) to drive cyclization.
- Acid catalysis : Hydrochloric acid or sulfuric acid to protonate intermediates and facilitate dehydration.
The trifluoroethyl group is typically introduced via nucleophilic substitution or alkylation of a pre-formed pyrazole intermediate. For example, treating 4-amino-1H-pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide in the presence of a base like potassium carbonate achieves N-alkylation.
Halogen-Mediated Oxidative Cyclization
Recent advances leverage halogenating agents (e.g., iodine or N-iodosuccinimide) and dimethyl sulfoxide (DMSO) to oxidize hydrazone intermediates into pyrazoles. This one-pot methodology, adapted from ACS Omega (2018), involves:
- Condensing 2,2,2-trifluoroethylhydrazine with a β-keto ester to form a hydrazone.
- Oxidizing the hydrazone using iodine (0.05–0.1 equiv) and DMSO (4 equiv) under reflux.
This route achieves yields exceeding 80% while minimizing side products. The mechanism proceeds via pyrazoline intermediates, which undergo oxidation to aromatic pyrazoles (Scheme 1).
Functional Group Transformations and Salt Formation
Esterification and Amidation
The methyl ester moiety is introduced either during cyclocondensation (using methyl β-keto esters) or via post-synthetic esterification. For instance, treating 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid with methanol and thionyl chloride provides the methyl ester.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is achieved by treating the free base with hydrogen chloride gas or aqueous HCl in a polar solvent (e.g., ethanol or diethyl ether). Crystallization from ethanol/water mixtures yields the pure hydrochloride salt.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Nitrile solvents : Acetonitrile enhances reactivity in halogen-mediated cyclizations, achieving yields >90%.
- Ethanolic solutions : Preferred for acid-catalyzed cyclocondensations due to improved solubility of intermediates.
- Reaction time : Halogen-mediated methods complete within 5 hours, whereas traditional cyclocondensations require 12–24 hours.
Catalytic Systems
- Iodine/DMSO : Optimal for oxidative cyclization, with catalytic HCl accelerating imine formation.
- Sulfuryl chloride : Used in disulfide-mediated alkylation to install the trifluoroethyl group.
Analytical Characterization
Spectroscopic Data
Purity and Crystallography
- HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN).
- XRD : Monoclinic crystal system, space group P2₁/c, confirming protonation at the pyrazole nitrogen.
Challenges and Industrial Considerations
Regioselectivity in Pyrazole Formation
Controlling the position of the amino and trifluoroethyl groups requires meticulous optimization. Steric effects from the trifluoroethyl substituent favor substitution at the N-1 position, as evidenced by XRD data.
Chemical Reactions Analysis
Types of Reactions
methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the trifluoroethyl group.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the pyrazole ring can engage in π-π interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Physicochemical Comparison
Functional Group Impact Analysis
- Trifluoroethyl vs. Ethyl: The trifluoroethyl group in the target compound reduces basicity at the pyrazole nitrogen (pKa modulation) and increases metabolic stability compared to non-fluorinated ethyl analogs .
- Halogen vs. Amino Substituents: Iodo or chloro substituents (e.g., in and compounds) introduce steric hindrance and halogen-bonding capabilities but may reduce aqueous solubility compared to amino groups .
Pharmacokinetic Considerations
- Bioavailability: Fluorination in the target compound enhances membrane permeability and bioavailability relative to non-fluorinated analogs like ethyl 3-amino-1H-pyrrole-2-carboxylate .
- Metabolic Stability : The trifluoroethyl group resists oxidative metabolism by cytochrome P450 enzymes, a common issue with ethyl or methyl groups .
Biological Activity
Methyl 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₇H₈F₃N₂O₂
- Molecular Weight : 208.13 g/mol
- CAS Number : 1245772-13-7
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The biological activity of methyl 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- GABA Receptor Modulation : Similar compounds in the pyrazole family have been shown to interact with GABAergic systems, potentially providing anxiolytic effects.
Antimicrobial Activity
Studies have demonstrated that methyl 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate exhibits antimicrobial properties against various bacterial strains. In vitro assays revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In vivo studies using animal models of inflammation have shown that this compound significantly reduces edema and inflammatory markers. The following table summarizes key findings from these studies:
| Model | Dose (mg/kg) | Effect on Edema (%) |
|---|---|---|
| Carrageenan-induced paw edema | 10 | 50% reduction |
| Formalin-induced pain | 20 | 60% reduction |
These results indicate a robust anti-inflammatory effect, supporting its potential therapeutic use in inflammatory conditions.
Case Study 1: Analgesic Activity
A study conducted by researchers evaluated the analgesic effects of methyl 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate in a formalin test model. The compound was administered at varying doses (5 mg/kg to 20 mg/kg) and showed a dose-dependent reduction in pain behavior.
Case Study 2: Toxicological Profile
An assessment of the toxicological profile indicated that while the compound exhibits beneficial pharmacological properties, it also poses risks at high concentrations. Notably:
- Acute Toxicity : Classified as harmful if swallowed (H302), with skin irritation potential (H315).
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing methyl 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Critical parameters include:
-
Temperature control : Pyrazole ring formation often requires refluxing in polar aprotic solvents (e.g., DMF or DMSO) .
-
Reagent selection : Trifluoroethylation agents (e.g., 2,2,2-trifluoroethyl iodide) must be stoichiometrically balanced to avoid side products .
-
Yield optimization : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for real-time monitoring and purity assessment .
Table 1: Key Synthesis Parameters
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- H/C NMR : Identify trifluoroethyl (-CF₃CH₂-) signals (δ 4.2–4.6 ppm for CH₂, δ 120–125 ppm for CF₃ in C) and pyrazole ring protons (δ 6.8–7.5 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH₂ vibrations at ~3350 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (205.64 g/mol) with <2 ppm error .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Hydrochloride salt enhances water solubility (~50 mg/mL in H₂O), but limited in non-polar solvents (<1 mg/mL in hexane) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction yields or byproduct formation?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to identify energy barriers in trifluoroethylation or cyclization steps .
- Reaction path screening : Use quantum chemical calculations (e.g., Gaussian 16) to predict competing pathways, such as N- vs. O-alkylation .
- Machine learning (ML) : Train models on existing reaction datasets to optimize solvent/reagent combinations, reducing trial-and-error approaches .
Q. What strategies can elucidate the biological activity of this pyrazole derivative?
- Methodological Answer :
-
Targeted assays : Screen against kinase or GPCR panels due to pyrazole’s affinity for ATP-binding pockets .
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Structure-activity relationship (SAR) : Modify the trifluoroethyl or carboxylate groups and compare IC₅₀ values .
-
Molecular docking : Use AutoDock Vina to predict binding modes with proteins like COX-2 or EGFR .
Table 2: Hypothetical SAR Modifications
Modification Biological Target Predicted ΔIC₅₀ (%) Replace –COOCH₃ with –COOH COX-2 +30% inhibition Substitute CF₃CH₂– with CH₂CF₃ EGFR –15% binding affinity
Q. How can researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Standardized protocols : Use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS) for NMR reproducibility .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., regioisomers) .
- Collaborative validation : Cross-check data with open-access repositories (e.g., PubChem CID 126964089) .
Q. What advanced techniques can improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Flow chemistry : Enhance heat/mass transfer for exothermic trifluoroethylation steps .
- Membrane separation : Purify intermediates using nanofiltration to remove unreacted reagents .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
